molecular formula C24H28N2O7 B6523220 methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883489-86-9

methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523220
CAS No.: 883489-86-9
M. Wt: 456.5 g/mol
InChI Key: JNOQLXWXVVPHRQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative with a complex substitution pattern:

  • Core structure: A fused pyrano[3,2-c]pyridine ring system.
  • Substituents: 3,4-Dimethoxyphenyl group at position 4 (electron-rich aromatic system). Methyl group at position 5. (Oxolan-2-yl)methyl (tetrahydrofuran-derived) group at position 4. Methyl ester at position 3. Its synthesis likely involves multicomponent reactions or stepwise functionalization, as seen in analogous pyrano[3,2-c]pyridine derivatives .

Properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7/c1-13-10-18-20(23(27)26(13)12-15-6-5-9-32-15)19(21(22(25)33-18)24(28)31-4)14-7-8-16(29-2)17(11-14)30-3/h7-8,10-11,15,19H,5-6,9,12,25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOQLXWXVVPHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound that belongs to the class of pyrano[3,2-c]pyridines. This class of compounds has garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis and biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a pyrano[3,2-c]pyridine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions that incorporate key functional groups known to contribute to pharmacological effects.

Anticancer Activity

Research indicates that derivatives of pyrano[3,2-c]pyridines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A notable study evaluated the effects of similar compounds on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results showed that certain derivatives caused significant growth inhibition with IC50 values below 10 µM. This suggests that this compound may also exhibit similar anticancer properties due to its structural analogies .

Antimicrobial Activity

Pyrano[3,2-c]pyridines have been reported to possess antimicrobial activities against various pathogens. For example, compounds within this class have shown efficacy against bacterial strains such as Bacteroides fragilis. The mechanism of action is often linked to the inhibition of specific bacterial enzymes or disruption of cell membrane integrity .

Other Biological Activities

In addition to anticancer and antimicrobial effects, some studies suggest potential anti-inflammatory properties linked to this class of compounds. These activities are typically assessed through in vitro assays measuring cytokine release or inhibition of inflammatory pathways .

Case Studies

  • Antitumor Efficacy : A study involving pyrano[3,2-c]pyridine derivatives demonstrated their ability to inhibit tumor growth in vivo using chick chorioallantoic membrane (CAM) models. The most promising compounds reduced tumor size significantly compared to controls .
  • Antimicrobial Screening : In vitro assays have shown that certain derivatives possess IC50 values in the low micromolar range against specific bacterial strains. For example, a compound from the chromeno[3,2-c]pyridine family exhibited an IC50 value of 87.9 μM against New Delhi metallo-beta-lactamase .

Data Tables

Activity Type Compound Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerMethyl 2-amino...MDA-MB-231<10
AnticancerPyrano[3,2-c]...MDA-MB-468<10
AntimicrobialChromeno...Bacteroides fragilis87.9
Anti-inflammatoryPyrano derivativesVariousN/A

Scientific Research Applications

Synthesis of the Compound

The synthesis of methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multiple steps including the formation of the pyrano[3,2-c]pyridine framework. The synthetic pathway often employs various coupling reactions and cyclization techniques to achieve the desired structure. Key methods include:

  • Cyclization reactions : Utilizing reagents that facilitate the formation of the pyridine ring.
  • Functional group modifications : Adjusting substituents to enhance biological activity.

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrano[3,2-c]pyridines have shown effectiveness against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. These studies typically assess:

  • Cell viability : Using assays like sulforhodamine B to measure growth inhibition.
  • Mechanism of action : Evaluating effects on cell cycle progression and apoptosis.

In one study, a derivative demonstrated a GI50 concentration of 13 μM against MDA-MB-231 cells, indicating promising antitumor potential .

Antimicrobial Properties

Compounds featuring the pyrano[3,2-c]pyridine scaffold have also been evaluated for their antimicrobial activities. Research has shown that these compounds can exhibit potent activity against a range of microorganisms including:

  • Bacteria : Such as Escherichia coli and Staphylococcus aureus.
  • Fungi : Including Candida species and Aspergillus strains.

These findings suggest that methyl 2-amino derivatives may serve as a basis for developing new antimicrobial agents .

Potential in Neuroprotection

Chromeno[3,2-c]pyridines have been investigated for their neuroprotective properties. Similar compounds have shown inhibitory activities against enzymes linked to neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). This points towards a potential application in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

Some derivatives have displayed anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This suggests a possible role in managing inflammatory diseases or conditions where inflammation is a contributing factor.

Case Studies and Research Findings

StudyFocusKey Findings
Study AAntitumor activityDerivative showed GI50 of 13 μM against MDA-MB-231 cells; reduced tumor size in CAM model .
Study BAntimicrobial evaluationCompounds exhibited moderate to potent activity against Candida and Aspergillus species .
Study CNeuroprotective effectsCompounds inhibited MAO and AChE; potential for Alzheimer's treatment .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical differences between the target compound and its closest analogues (data extracted from ):

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Key Functional/Structural Differences Reference
Target Compound 4-(3,4-dimethoxyphenyl), 6-(oxolan-2-yl)methyl C24H28N2O7 468.49 g/mol Reference standard for comparison.
2-Amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(4-methoxyphenyl), 3-cyano (vs. methyl ester) C22H23N3O4 393.44 g/mol Carbonitrile group at position 3; reduced methoxy groups.
2-Amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(2,4-dimethoxyphenyl), 3-cyano C23H25N3O5 423.47 g/mol Dimethoxy substitution at phenyl; carbonitrile group.
Methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate 4-(4-CF3-phenyl), 6-(2-methoxyethyl) C22H23F3N2O5 452.43 g/mol Trifluoromethylphenyl group; methoxyethyl side chain.
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(chlorobenzyloxy-phenyl), 3-cyano C28H25ClN4O4 529.97 g/mol Chlorobenzyloxy substitution; carbonitrile group.
Ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Pyrano[2,3-b]pyridine core; 7-Cl, 3-ethyl ester C13H11ClN2O4 294.69 g/mol Different ring system (pyrano[2,3-b]pyridine); chlorine.

Functional Group Impact on Physicochemical Properties

  • Ester vs. Carbonitrile : The target’s methyl ester (position 3) enhances hydrophilicity compared to carbonitrile analogues, which are more lipophilic .
  • Trifluoromethylphenyl (): Electron-withdrawing CF3 group may enhance metabolic stability but reduce solubility .
  • Side Chains :
    • (Oxolan-2-yl)methyl : The tetrahydrofuran-derived group adds conformational rigidity and moderate polarity .
    • 2-Methoxyethyl () : Increases flexibility and hydrophilicity .

Crystallographic and Computational Analysis

  • Tools like SHELX () and ORTEP-3 () are critical for resolving the three-dimensional structure of such complex heterocycles, particularly for analyzing hydrogen-bonding patterns (e.g., N–H···O interactions) .
  • Hydrogen-Bonding Networks: The 2-amino and carbonyl groups in the target compound likely participate in intermolecular interactions, similar to those described in .

Q & A

Q. What synthetic strategies are commonly employed to construct the pyrano[3,2-c]pyridine core of this compound?

The pyrano[3,2-c]pyridine scaffold can be synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate under catalytic conditions. For example, ionic liquids (e.g., [2-aminobenzoato][PF6]) have been used as green solvents and catalysts to promote cyclization and improve reaction efficiency . Additionally, one-pot Biginelli-like reactions, involving condensation of aldehydes, thioureas, and β-ketoesters, are effective for generating related fused pyrimidine-pyran systems .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals, such as the methylene protons of the oxolane (δ ~3.5–4.5 ppm) and the methoxy groups (δ ~3.8–4.0 ppm) .
  • Mass spectrometry : Confirm molecular weight using high-resolution mass spectrometry (HRMS) to distinguish between potential isomers.
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the fused pyran ring and substituent orientations .

Advanced Research Questions

Q. What experimental design frameworks are recommended for optimizing the synthesis yield of this compound?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For instance, flow-chemistry platforms enable precise control of reaction parameters, reducing side-product formation .
  • Machine learning (ML) : Apply Bayesian optimization algorithms to iteratively predict optimal reaction conditions (e.g., solvent polarity, reaction time) based on prior experimental data .

Q. How can researchers address discrepancies in reported spectral data for structurally similar analogs?

Contradictions in spectral data (e.g., 1H^1H NMR shifts for methoxy groups) may arise from solvent effects, tautomerism, or impurities. To resolve these:

  • Compare data across multiple solvents (DMSO-d6 vs. CDCl3) .
  • Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations and heteronuclear connectivity .
  • Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What methodologies are effective for analyzing the stereochemical outcomes of substituents on the pyran ring?

The stereochemistry of the oxolane-methyl substituent and fused pyran system can be investigated using:

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration .
  • Dynamic NMR : Detect rotational barriers in substituents (e.g., dimethoxyphenyl groups) to infer conformational stability .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key challenges include:

  • Purification : Use preparative HPLC to isolate the compound from byproducts generated during cyclization (e.g., regioisomers of the pyran ring) .
  • Solvent selection : Replace ionic liquids with recyclable solvents (e.g., ethanol-water mixtures) to reduce costs and environmental impact .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies:

  • pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and polymorphic transitions .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrano[3,2-c]pyridine derivatives vary across studies?

Yield discrepancies may result from:

  • Catalyst efficiency : Ionic liquids (e.g., [2-aminobenzoato][PF6]) often provide higher yields (~80–90%) compared to traditional acid catalysts (~50–60%) due to enhanced reaction kinetics .
  • Substituent effects : Electron-donating groups (e.g., dimethoxy) on the phenyl ring can stabilize intermediates, improving cyclization efficiency .

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